4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine
Overview
Description
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol It is a morpholine derivative that features a chloropyridazinyl group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
The synthesis of 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and 4-bromophenylmorpholine.
Coupling Reaction: The 6-chloropyridazine is coupled with 4-bromophenylmorpholine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine can be compared with other similar compounds, such as:
4-(6-Chloropyridin-3-yl)morpholine: This compound has a similar structure but lacks the phenyl ring, which may result in different biological activities and properties.
4-((6-Chloropyridazin-3-yl)methyl)morpholine: This compound has a methyl group instead of a phenyl ring, which can affect its reactivity and applications.
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound features a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVGCYLXFDJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250254 | |
Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-58-8 | |
Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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